molecular formula C35H41N5O12 B12368015 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Cat. No.: B12368015
M. Wt: 723.7 g/mol
InChI Key: PJIMRKNDMQPGDC-NOOYZMCISA-N
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Description

The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acid, amide, and hydroxyl groups, which contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Formation of Amide Bonds: This involves the reaction of carboxylic acids with amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydroxyl Group Protection: Protecting groups like TBDMS (tert-butyldimethylsilyl) are used to protect hydroxyl groups during intermediate steps.

    Deprotection and Final Coupling: The final steps involve deprotecting the functional groups and coupling the intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Esters or secondary amides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
  • **this compound

Uniqueness

The unique combination of functional groups in this compound gives it distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H41N5O12

Molecular Weight

723.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-26(23)15-21/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1

InChI Key

PJIMRKNDMQPGDC-NOOYZMCISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O

Origin of Product

United States

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